molecular formula C8H9NO2 B106834 5-Amino-2-methylbenzoic acid CAS No. 2840-04-2

5-Amino-2-methylbenzoic acid

Cat. No. B106834
CAS RN: 2840-04-2
M. Wt: 151.16 g/mol
InChI Key: FSXVZWAWYKMFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-methylbenzoic acid is a compound that is structurally related to various benzoic acid derivatives, which have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss 5-amino-2-methylbenzoic acid, they do provide insights into similar compounds, which can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple benzoic acid derivatives. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involves methylation, thiocyanation, ethylation, and oxidation steps . Similarly, methyl 2-amino-5-fluorobenzoate is synthesized through nitrification, esterification, and hydronation . These methods suggest that the synthesis of 5-amino-2-methylbenzoic acid could also be achieved through a sequence of functional group transformations starting from a simple benzoic acid derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 5-amino-2-nitrobenzoic acid shows that adjacent molecules form cyclic dimers through intermolecular hydrogen bonds . Similarly, the structure of a cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids was determined, revealing hydrogen bonding interactions that stabilize the crystal structure . These findings suggest that 5-amino-2-methylbenzoic acid could also exhibit interesting hydrogen bonding patterns in its solid-state structure.

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is often explored through their participation in various reactions. For example, the hydrolysis of 5-aminodibenzo[a,d]cycloheptanes involves cleavage of a carbon-nitrogen bond under acidic conditions . This indicates that the amino group in 5-amino-2-methylbenzoic acid could also be reactive under certain conditions, potentially undergoing similar hydrolytic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be inferred from spectroscopic and computational studies. For instance, the vibrational frequencies and molecular geometry of 2-amino-5-bromobenzoic acid methyl ester were calculated using density functional theory (DFT), and the formation of hydrogen bonds was investigated using natural bond orbital (NBO) calculations . These studies provide a basis for predicting the properties of 5-amino-2-methylbenzoic acid, such as its vibrational spectra, molecular geometry, and potential for hydrogen bonding.

Scientific Research Applications

Synthesis of Chemical Compounds

5-Amino-2-methylbenzoic acid is used in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of Chloranthraniliprole, a significant agricultural chemical (Zheng Jian-hong, 2012). It also plays a role in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for certain anti-cancer drugs (Cao Sheng-li, 2004).

Development of Pharmaceuticals

5-Amino-2-methylbenzoic acid is used in pharmaceutical research, particularly in the development of novel drug compounds. It has been used in the synthesis and anti-tumor activity research of a series of 3-amidebenzamide derivatives (B. Li, 2014).

Spectroscopic Characterization and DFT Calculations

In spectroscopy and theoretical chemistry, 5-Amino-2-methylbenzoic acid is utilized in studies like the synthesis and spectroscopic characterization of novel Schiff bases, which are beneficial for understanding molecular structures and properties (Emel Ermiş, 2018).

Solubility and Solvent Effects Studies

Understanding the solubility of 5-Amino-2-methylbenzoic acid in different solvents is crucial for its purification and application in various chemical processes (A. Zhu et al., 2019).

Safety And Hazards

5-Amino-2-methylbenzoic acid may cause respiratory irritation, serious eye irritation, skin irritation, and could be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

5-amino-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXVZWAWYKMFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438815
Record name 5-amino-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-methylbenzoic acid

CAS RN

2840-04-2
Record name 5-Amino-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2840-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-amino-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The desired titled compound was prepared by reducing 2-methyl-5-nitrobenzoic acid using a tin/hydrochloric acid mixture (m.p. 142°-144° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tin hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 250 mL round-bottomed flask was added 2-methyl-5-nitrobenzoic acid (5.0 g, 28 mmol) and palladium 10% on carbon (1.5 g, 14 mmol). The mixture was taken up in EtOAc (30 mL) then EtOH (70 mL) was added. The mixture was purged with H2 then allowed to stir at 1 atm. H2 for 24 h. LCMS indicated about 10% conversion to product. About 0.5 g 10% Pd/C and ˜30 mL MeOH was added to the reaction. The reaction was purged with H2 and let to stir at 1 atm H2 for 20 h. They reaction was monitored for complete conversion by LCMS. The mixture was passed through a pad of celite, washing with MeOH and concentrated to afford 5-amino-2-methylbenzoic acid as an off-white solid MS m/z found 152.1 (ESI, neg. ion).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Amino-2-methylbenzoic acid
Reactant of Route 3
5-Amino-2-methylbenzoic acid
Reactant of Route 4
5-Amino-2-methylbenzoic acid
Reactant of Route 5
5-Amino-2-methylbenzoic acid
Reactant of Route 6
Reactant of Route 6
5-Amino-2-methylbenzoic acid

Citations

For This Compound
28
Citations
G Tianlin, M Xia, N Ding, Z Pan - pstorage-acs-6854636.s3 …
… diluted with 15 mL anhydrous toluene, concentrated under vacuum to afford a residue which was dissolved with 15 mL DCM followed by the addition of 5-amino-2-methylbenzoic acid (…
JF Hooper, RA Massy-Westropp - Australian Journal of Chemistry, 1964 - CSIRO Publishing
The oxidation of phenolic compounds with one-electron oxidizing agents has attracted considerable attention since the successful synthesis of (f)-usnic acid by Barton, Deflorin, and …
Number of citations: 0 www.publish.csiro.au
AG Prashantha, RAS Ali, J Keshavayya - Inorganic Chemistry …, 2021 - Elsevier
Novel derivatives of azo dyes (6–9) were synthesized by diazotization of different amino-methylbenzoic acid (1–4) and followed by coupling with common coupling component 8-…
Number of citations: 7 www.sciencedirect.com
安江政一 - YAKUGAKU ZASSHI, 1955 - jstage.jst.go.jp
The reaction of N-acetyl-p-toluidine, chloral hydrate, and conc. sulfuric acid for 20 hours at 70 yielded (5-acetamido-2-methylphenyl) glycolic acid (I) as colorless needles (from water), …
Number of citations: 3 www.jstage.jst.go.jp
MJ Goundalkar - 2008 - search.proquest.com
… Nitration was followed by acid hydrolysis, using 45% v/v sulfuric acid, to give 2-methyl-5-nitrobenzoic acid 13, which was further reduced to 5-amino-2methylbenzoic acid by passing H2 …
Number of citations: 5 search.proquest.com
IM Buck, JW Black, T Cooke, DJ Dunstone… - Journal of medicinal …, 2005 - ACS Publications
… 3-Aminobenzoic acid benzyl ester (11a), (3-aminophenyl)acetic acid benzyl ester (11e), 5-amino-2-methylbenzoic acid benzyl ester (11g), 5-amino-2-fluorobenzoic acid benzyl ester (…
Number of citations: 26 pubs.acs.org
Z Shen, K Ratia, L Cooper, D Kong, H Lee… - Journal of medicinal …, 2021 - ACS Publications
… We synthesized the S1 via 5-amino-2-methylbenzoic acid and 1-Boc-3-azetidinone, attaching a methyl group using formaldehyde solution to afford S2. After coupling the S1 or S2 …
Number of citations: 76 pubs.acs.org
AK Ghosh, J Takayama, Y Aubin, K Ratia… - Journal of medicinal …, 2009 - ACS Publications
We describe here the design, synthesis, molecular modeling, and biological evaluation of a series of small molecule, nonpeptide inhibitors of SARS-CoV PLpro. Our initial lead …
Number of citations: 128 pubs.acs.org
MJ Ashton, TJ Brown, G Fenton, F Halley… - Journal of medicinal …, 1996 - ACS Publications
The synthesis and biological activity of a new series of benzamides and related compounds that upregulate the expression of the low-density lipoprotein (LDL) receptor in human …
Number of citations: 15 pubs.acs.org
R Kulandaisamy, T Kushwaha, A Dalal… - Frontiers in …, 2022 - frontiersin.org
… For this preparation of 3: To a cooled (0C) and stirred solution of 5-amino-2-methylbenzoic acid 2 (25 mg, 0.16 mmol) in dry CH 2 Cl 2 (10 mL), N, N-dicyclohexylcarbodiimide (31 μL, …
Number of citations: 4 www.frontiersin.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.